BenchChemオンラインストアへようこそ!

Etryptamine

Neuropharmacology Transporter Release Assay Synaptosomes

Etryptamine (α-ET, CAS 2235-90-7) is a unique multimodal probe combining a potent serotonin (5-HT) releasing agent (SERT EC50 = 23 nM) with reversible MAO-A inhibition, entirely distinct from 5-HT2A agonist tryptamines. Its >10-fold selectivity for SERT over DAT and MDMA-like discriminative stimulus effects make it the definitive reference standard for dissecting serotonergic contributions to entactogen-like behaviors. Enantiomer-specific pharmacology enables precise SAR investigations unavailable with classical tryptamines. Source directly from authorized suppliers for unambiguous neuropharmacology research.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
CAS No. 2235-90-7
Cat. No. B1671773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtryptamine
CAS2235-90-7
Synonyms2-ethyltryptamine
3-(2-aminobutylindole)
alpha-ethyltryptamine
etryptamine
etryptamine acetate, (+-)-isomer of etryptamine
etryptamine hydrochloride
etryptamine monoacetate
etryptamine monoacetate, (+)-isomer
etryptamine monoacetate, (+-)-isomer
etryptamine monoacetate, (-)-isomer
etryptamine, (+)-isome
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCCC(CC1=CNC2=CC=CC=C21)N
InChIInChI=1S/C12H16N2/c1-2-10(13)7-9-8-14-12-6-4-3-5-11(9)12/h3-6,8,10,14H,2,7,13H2,1H3
InChIKeyZXUMUPVQYAFTLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility510 mg/L
0.00 M
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Etryptamine (α-Ethyltryptamine, AET) CAS 2235-90-7: A Multimodal Serotonergic Agent with Dual Transporter Release and MAO-A Inhibition


Etryptamine (α-ethyltryptamine, AET) is a synthetic tryptamine derivative that functions primarily as a potent serotonin (5-HT) releasing agent and a reversible inhibitor of monoamine oxidase A (MAO-A) [1]. Unlike many classical psychedelic tryptamines which act predominantly as 5-HT2A receptor agonists, etryptamine exhibits a multimodal pharmacology characterized by robust activity at the serotonin transporter (SERT) and, to a lesser extent, the dopamine transporter (DAT) [2]. Originally developed and marketed as an antidepressant under the brand name Monase by Upjohn in the 1960s, it was subsequently withdrawn due to idiosyncratic agranulocytosis and later classified as a Schedule I controlled substance in the United States [3].

Why Etryptamine Cannot Be Replaced by Generic α-Alkyltryptamines or Simple 5-HT2A Agonists


Etryptamine occupies a distinct pharmacological niche that cannot be substituted by simple tryptamine analogs or other in-class compounds due to its unique dual mechanism of SERT-mediated release combined with reversible MAO-A inhibition. While the α-methyl homolog (α-methyltryptamine, AMT) shares structural similarity, it is described as being more hallucinogenic and stimulating, whereas etryptamine produces an MDMA-like profile [1]. Furthermore, unlike classic psychedelic tryptamines (e.g., DMT, psilocin) that rely primarily on 5-HT2A agonism, etryptamine's behavioral effects are driven by its potent serotonin-releasing properties, which cannot be reproduced by compounds lacking this transporter activity [2]. The specific balance of serotonin versus dopamine release, as well as the reversible nature of its MAO inhibition, further differentiates it from irreversible MAO inhibitors such as phenelzine [3].

Etryptamine (CAS 2235-90-7) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Serotonin Transporter (SERT) Release Potency vs. Dopamine Transporter (DAT) Release: A >10-Fold Selectivity Ratio

Etryptamine demonstrates a pronounced selectivity for serotonin release over dopamine release. In rat brain synaptosomal assays, the EC50 for induction of 5-HT release via SERT was 23 nM, whereas the EC50 for DA release via DAT was 232 nM [1]. This represents a >10-fold difference in potency. In comparison, the classic entactogen MDMA (3,4-methylenedioxymethamphetamine) typically exhibits EC50 values of 50-100 nM at SERT and 300-400 nM at DAT, indicating a similar but less pronounced selectivity ratio of approximately 4-6 fold [2]. The quantitative difference in the SERT:DAT potency ratio for etryptamine versus MDMA is approximately 2-fold greater selectivity for serotonin.

Neuropharmacology Transporter Release Assay Synaptosomes

Discriminative Stimulus Generalization: Quantitative Alignment with MDA and MDMA in Rat Behavioral Assays

In rats trained to discriminate α-ET (2.5 mg/kg) from saline, the α-ET stimulus generalized completely to MDA (ED50 = 0.48 mg/kg) and MDMA (ED50 = 0.72 mg/kg), with the training dose of α-ET itself showing an ED50 of 1.04 mg/kg [1]. This demonstrates that the α-ET stimulus is more closely aligned to MDA than to MDMA, as evidenced by the lower ED50 value for MDA generalization. In contrast, α-ET generalized to DOM (a hallucinogenic amphetamine) with an ED50 of 0.4 mg/kg but only partially generalized to (+)amphetamine (ca. 40% maximal responding) [2]. The α-methyl homolog (AMT) is qualitatively described as more hallucinogenic and stimulating than α-ET, though direct quantitative comparison data are limited [3].

Behavioral Pharmacology Drug Discrimination Entactogens

Monoamine Oxidase A (MAO-A) Inhibition: Weak but Reversible Potency Differentiates from Irreversible MAOIs

Etryptamine acts as a selective and reversible inhibitor of MAO-A, with an in vitro IC50 value of 260 μM and in vivo inhibition of 80-100% at 10 mg/kg in rats [1]. This potency is significantly weaker than irreversible MAO inhibitors such as phenelzine, which exhibits an IC50 in the nanomolar range for MAO-A inhibition. The reversible nature of etryptamine's MAO-A inhibition is a critical differentiator: enzyme activity recovers within 24-48 hours after dosing ceases, whereas irreversible inhibitors require de novo enzyme synthesis [2]. Furthermore, etryptamine demonstrates greater potency inside serotonergic neurons than outside, indicating preferential accumulation via the serotonin uptake system, a property shared with amiflamine but not with harmaline, which showed no such preference [3].

Enzymology MAO Inhibition Neurochemistry

Enantiomer-Specific Discriminative Stimulus Effects: Differential Contribution of (+)- and (-)-Etryptamine to MDMA-like and Hallucinogen-like Cues

The enantiomers of etryptamine exhibit distinct discriminative stimulus properties. In rats trained to discriminate (-)-α-ET, the stimulus generalized to MDMA and PMMA with ED50 values of 1.3 mg/kg and 1.6 mg/kg, respectively; for (+)-α-ET, the corresponding ED50 values were 2.0 mg/kg and 1.4 mg/kg [1]. The stimulant or amphetamine-like character resides primarily with the (-)-isomer, whereas the hallucinogenic or DOM-like character resides primarily with the (+)-enantiomer [2]. This enantiomeric divergence contrasts with racemic MDMA, where both enantiomers contribute to the overall entactogen profile, and with classic tryptamines like DMT, which lack this pronounced stereochemical separation of behavioral effects.

Stereochemistry Drug Discrimination Entactogens

Neuronal Selectivity of MAO-A Inhibition: Preferential Accumulation in Serotonergic Neurons

Using a synaptosomal protection assay, etryptamine was found to be more potent at inhibiting MAO-A inside serotonergic neurons than outside them, a property indicative of selective accumulation via the serotonin transporter [1]. This intra-neuronal selectivity was not observed for harmaline, which showed no preference for any aminergic neuron population. In contrast, amiflamine and its analogs demonstrated even greater selectivity for serotonergic neurons, while FLA 668(+) was selective for noradrenergic MAO [2]. The quantitative preference for serotonergic neurons distinguishes etryptamine from non-selective MAO inhibitors and aligns with its SERT substrate activity.

Monoamine Oxidase Neuropharmacology Synaptosomes

High-Value Research Applications of Etryptamine Based on Quantified Differentiation


Probing the Serotonergic Component of Entactogen-Like Behavioral Effects in Rodent Models

Etryptamine's >10-fold selectivity for serotonin release over dopamine release (SERT EC50 = 23 nM vs. DAT EC50 = 232 nM) and its complete generalization to MDA (ED50 = 0.48 mg/kg) and MDMA (ED50 = 0.72 mg/kg) in drug discrimination assays [1] make it an ideal tool for dissecting the serotonergic contribution to entactogen-like behaviors. Researchers can employ etryptamine as a comparator to non-selective monoamine releasers or pure 5-HT2A agonists to isolate the behavioral pharmacology of SERT-mediated serotonin release, minimizing confounding dopaminergic activity.

Structure-Activity Relationship (SAR) Studies of α-Alkyltryptamine Pharmacophores

The distinct enantiomer-specific discriminative stimulus effects of etryptamine—where (-)-α-ET produces MDMA-like cues (ED50 = 1.3 mg/kg) and (+)-α-ET contributes to hallucinogen-like cues [1]—provide a valuable scaffold for SAR investigations. Medicinal chemists can use etryptamine as a reference standard to evaluate how modifications to the α-carbon substituent (e.g., methyl vs. ethyl) or indole ring substitutions alter the balance between entactogen and psychedelic properties, as evidenced by the reduced hallucinogenic potency of α-ethyl versus α-methyl homologs [2].

Investigating Reversible MAO-A Inhibition in Combination with SERT Release

Etryptamine's weak (IC50 = 260 μM) yet reversible MAO-A inhibition, coupled with its preferential accumulation in serotonergic neurons [1], offers a unique pharmacological tool for studying acute, short-duration monoamine oxidase modulation. Unlike irreversible MAOIs, etryptamine allows for washout experiments and time-course studies of enzyme recovery, enabling researchers to parse the relative contributions of MAO inhibition versus transporter release to changes in synaptic monoamine levels. This combination of properties is not found in commonly used reference compounds such as clorgyline (irreversible MAO-A inhibitor) or fenfluramine (pure SERT releaser).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etryptamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.